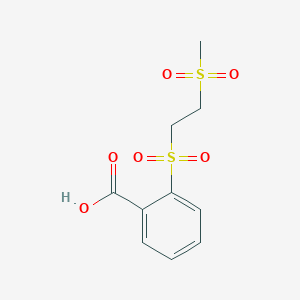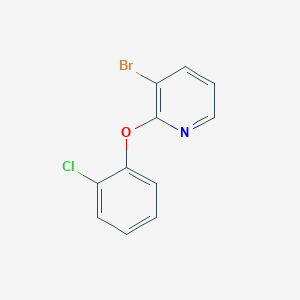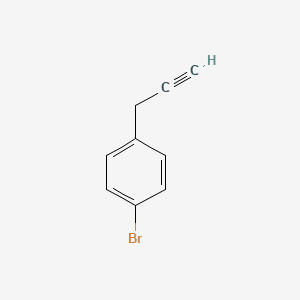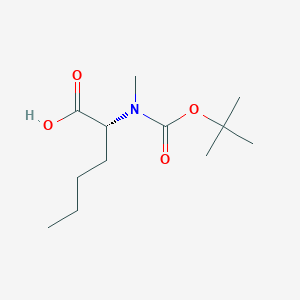
Boc-N-methyl-D-norleucine
Overview
Description
Synthesis Analysis
The synthesis of Boc-N-methyl-D-norleucine involves the use of di-tert-butyl dicarbonate under basic conditions . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid then results in the free amine .Molecular Structure Analysis
The this compound molecule contains a total of 39 bonds. There are 16 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
This compound has a linear formula of C12H23NO4 . Its molecular weight is 245.32 g/mol .Scientific Research Applications
Conformational Analysis in Peptide Design
The tetrapeptide Boc-Trp-(N-Me)Nle-Asp-Phe-NH2, incorporating N-methyl-D-norleucine, serves as a potent CCK-B agonist. Its conformational preferences, influenced by N-methylation, indicate distinct spatial orientations that could inform the design of nonpeptide CCK-B agonists. This understanding aids in elucidating the structural basis for the peptide's biological activity and provides a framework for designing novel therapeutic agents (Goudreau et al., 1994).
Advanced Polymer Synthesis
Boc-N-methyl-D-norleucine contributes to the synthesis of amino acid-based chiral polymers with pH-responsive properties, showcasing its utility in creating materials with potential applications in drug delivery and biomolecule conjugation. The controlled polymerization of these chiral monomers demonstrates the versatility of this compound in the development of functional polymers with specific optical activities and self-assembling capabilities (Bauri et al., 2013).
Protein Synthesis and Modification
In the realm of biosynthesis, this compound plays a role in the production and incorporation of norleucine into proteins by Escherichia coli, illustrating its significance in genetic engineering and protein modification studies. This research sheds light on the metabolic pathways involved in norleucine synthesis and its subsequent integration into proteins, offering insights into amino acid biosynthesis and its manipulation for biotechnological applications (Bogosian et al., 1989).
DNA Binding Polyamides
The solid phase synthesis of DNA binding polyamides incorporating N-methyl-D-norleucine demonstrates its application in the creation of sequence-specific DNA binding agents. This approach facilitates the synthesis of complex polyamides that can be tailored for specific DNA interactions, contributing to the field of molecular biology and the development of novel gene regulation tools (Baird & Dervan, 1996).
Mechanism of Action
Target of Action
Boc-N-methyl-D-norleucine is an unnatural amino acid that is used experimentally to study protein structure and function .
Mode of Action
It is known that acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1)
Biochemical Pathways
It is known that leucine and its derivatives can affect the mtor pathway , which regulates cell growth by integrating signals from growth factors, energy status, and nutrients such as amino acids . It is possible that this compound may also influence this pathway, but this needs to be confirmed by further studies.
Result of Action
As an experimental compound, it is primarily used to study protein structure and function .
properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQYTQHPSQSFF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)
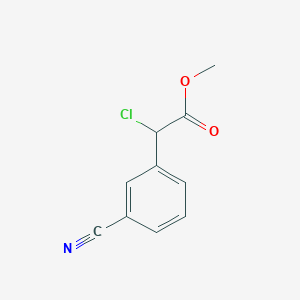
![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)

![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)



![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
